N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been a topic of interest in recent years . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyrimidines from N-aminopyridines and α,β-unsaturated compounds was developed . This procedure offered multisubstituted pyrazolo[1,5-a]pyrimidines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives is characterized by a nitrogen ring junction . The characteristic of these motifs are found to be highly used in medicinal chemistry and drug molecule production .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines (PPs), which is a part of the compound structure, have been identified as strategic compounds for optical applications. They have simpler and greener synthetic methodology and tunable photophysical properties. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Lipid Droplet Biomarkers
The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells). This demonstrates the interesting versatility of this core .
Antitumor Effects
Pyrazolo[1,5-a]pyrimidine derivatives, which are part of the compound structure, have been found to have antitumor effects in a variety of cancer cell lines . They receive major attention in biological applications, with the cancer therapeutics field being the most attractive area .
Enzymatic Inhibitory Activity
These compounds have shown potential in enzymatic inhibitory activity. This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Cyanated Pyrazolo[1,5-a]pyridines
By utilizing the dual reactivity function of N-aminopyridinium ylides, a direct [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals can be developed to build the pyrazolo[1,5-a]pyridine core while introducing a cyano group .
Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones
Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Future Directions
Pyrazolo[1,5-a]pyridine derivatives, including “N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide”, have significant potential in medicinal chemistry and drug molecule production . The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in current years . This suggests that there may be future research and development in this area.
Mechanism of Action
Target of Action
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide is a pharmacologically active compound Similar compounds have been shown to inhibit cdk2, a target for cancer treatment .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines, which are structurally similar, are known to be purine analogs and have valuable properties as antimetabolites in purine biochemical activity .
Biochemical Pathways
As a purine analog, it could potentially interfere with purine metabolism .
Result of Action
Compounds with similar structures have shown cytotoxic activities against certain cancer cell lines .
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c20-15(10-1-2-13-14(7-10)21-9-16-13)18-11-4-6-19-12(8-11)3-5-17-19/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRIVKJBZRNIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=CC=NN4C=C3)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide |
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